molecular formula C13H12Cl6 B12770193 Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel- CAS No. 28861-48-5

Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-

Cat. No.: B12770193
CAS No.: 28861-48-5
M. Wt: 380.9 g/mol
InChI Key: VINJGHUDBZQHQX-AATRIKPKSA-N
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Description

2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is a complex organic compound with the molecular formula C13H12Cl6 It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of multiple chlorine atoms and a hexadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- typically involves the chlorination of norbornene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the norbornene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where norbornene is reacted with chlorine in the presence of catalysts to achieve high yields. The reaction is usually carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Chlorinated carboxylic acids or ketones.

    Reduction: Less chlorinated norbornene derivatives.

    Substitution: Compounds with substituted functional groups in place of chlorine atoms.

Scientific Research Applications

2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- involves its interaction with molecular targets through its reactive chlorine atoms and hexadienyl group. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various chemical and biological effects. The pathways involved may include nucleophilic attack on the chlorine atoms and subsequent formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: A bicyclic hydrocarbon with similar structural features but without the extensive chlorination.

    Hexachlorocyclopentadiene: A chlorinated compound with similar reactivity but different structural properties.

    Chlorinated Norbornene Derivatives: Compounds with varying degrees of chlorination and different functional groups.

Uniqueness

2-Norbornene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, endo- is unique due to its specific arrangement of chlorine atoms and the presence of a hexadienyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

28861-48-5

Molecular Formula

C13H12Cl6

Molecular Weight

380.9 g/mol

IUPAC Name

1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+

InChI Key

VINJGHUDBZQHQX-AATRIKPKSA-N

Isomeric SMILES

C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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